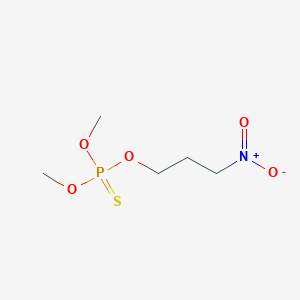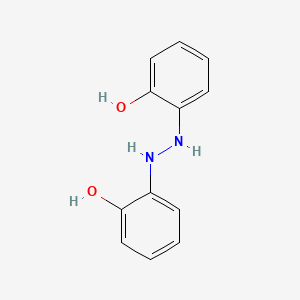![molecular formula C6H9NaO7 B8047620 sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)
sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate is a complex organic compound with a unique structure that includes a furan ring and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the furan ring through cyclization reactions, followed by the introduction of hydroxyl groups via oxidation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate can undergo various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl groups, while reduction reactions may produce compounds with more hydroxyl groups.
Applications De Recherche Scientifique
Sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives with hydroxyl groups, such as:
Uniqueness
What sets sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate apart from similar compounds is its specific arrangement of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in synthetic chemistry and biological research.
Propriétés
IUPAC Name |
sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-9H,1H2;;1H2/q-1;+1;/t2-,5+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAGFICNHDEHRG-HQFYZDKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1[C-](C(=O)C(=O)O1)O)O)O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C-](C(=O)C(=O)O1)O)O)O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)



![2-[3-(2-amino-2-hydroxyiminoethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B8047628.png)
